molecular formula C3H7NO2 B12058899 Sarcosine-13C

Sarcosine-13C

Cat. No.: B12058899
M. Wt: 90.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcosine-13C, also known as N-Methyl-13C-glycine, is a stable isotope-labeled compound where the carbon atom in the methyl group is replaced by the carbon-13 isotope. This compound is a derivative of sarcosine, an amino acid that is naturally found in muscles and other body tissues. This compound is primarily used in scientific research, particularly in metabolic studies and as a tracer in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarcosine-13C can be synthesized through several methods. One common approach involves the condensation of hydroxyacetonitrile with methylamine to obtain methylaminoacetonitrile. This intermediate is then hydrolyzed using sodium hydroxide to produce sodium methylaminoacetate, which is subsequently neutralized with hydrochloric acid to yield sarcosine .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of electrodialysis membrane separation technology to obtain high-purity sarcosine solutions, followed by crystallization and drying to produce the final product .

Chemical Reactions Analysis

Types of Reactions

Sarcosine-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Its role as a glycine transporter inhibitor also distinguishes it from other similar compounds, providing unique insights into neurotransmission and potential therapeutic applications .

Properties

Molecular Formula

C3H7NO2

Molecular Weight

90.09 g/mol

IUPAC Name

2-((113C)methylamino)acetic acid

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1+1

InChI Key

FSYKKLYZXJSNPZ-OUBTZVSYSA-N

Isomeric SMILES

[13CH3]NCC(=O)O

Canonical SMILES

CNCC(=O)O

Origin of Product

United States

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